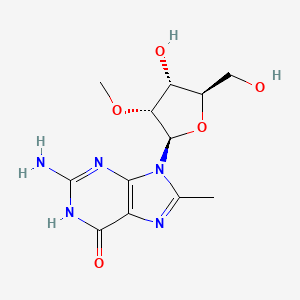![molecular formula C34H52O9 B12402014 2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate](/img/structure/B12402014.png)
2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate is a complex organic compound with a highly intricate structure
准备方法
合成路线和反应条件
这种复杂化合物的合成通常涉及多个步骤,包括官能团的保护和去保护,选择性氧化和还原反应,以及对立体化学的严格控制。 合成路线可能从简单的先驱体开始,通过一系列精心策划的反应逐步构建复杂性。
工业生产方法
这种化合物的工业生产需要优化合成路线,以确保高产率和高纯度。 这可能涉及使用先进技术,如连续流动化学、自动化合成和高通量筛选反应条件。
化学反应分析
反应类型
这种化合物可以发生各种类型的化学反应,包括:
氧化: 将羟基转化为羰基。
还原: 将氧代基还原为羟基。
取代: 用其他基团替换官能团。
水解: 酯键裂解形成羧酸和醇。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如PCC(吡啶鎓氯铬酸盐),还原剂,如LiAlH4(氢化锂铝),以及亲核试剂,如格氏试剂。 反应条件通常涉及特定的溶剂、温度和催化剂,以实现所需的转化。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生酮或醛,而还原可能会产生醇。
科学研究应用
化学
在化学领域,这种化合物可以用作合成更复杂分子的构建块,作为多步合成途径中的中间体。
生物学
在生物学研究中,这种化合物可能会被研究其与生物大分子(如蛋白质和核酸)的潜在相互作用,以了解其生化特性和潜在的治疗应用。
医学
在医学领域,这种化合物可以被研究其药理学特性,包括其作为治疗各种疾病的候选药物的潜力。 其复杂的结构可能使其能够与多个生物靶标相互作用,从而产生不同的治疗效果。
工业
在工业领域,这种化合物可以因其独特的化学性质而应用于开发新材料,例如聚合物或涂料。
作用机制
这种化合物的作用机制将取决于其与分子靶标的特定相互作用。 它可能与酶或受体结合,调节它们的活性并导致各种生物学效应。 所涉及的途径可能包括信号转导、基因表达和代谢调节。
相似化合物的比较
类似化合物
类似化合物可能包括其他具有多个官能团和立体中心的复杂有机分子,例如类固醇、萜类和生物碱。
独特性
使这种化合物与众不同的是其官能团和立体化学的特定组合,这赋予了其独特的化学反应性和潜在应用。 它的结构可能使其能够以类似化合物无法实现的方式参与特定反应或与特定生物靶标相互作用。
属性
分子式 |
C34H52O9 |
|---|---|
分子量 |
604.8 g/mol |
IUPAC 名称 |
2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate |
InChI |
InChI=1S/C34H52O9/c1-19-22-11-14-33(7)28(32(22,6)13-12-24(19)37)25(38)16-23-27(26(43-20(2)36)17-34(23,33)8)21(10-9-15-35)29(39)41-18-42-30(40)31(3,4)5/h15,19,22-26,28,37-38H,9-14,16-18H2,1-8H3/b27-21-/t19-,22-,23-,24+,25+,26-,28-,32-,33-,34-/m0/s1 |
InChI 键 |
ACFZBMWMVQDVAG-OSSFLVFVSA-N |
手性 SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=O)\C(=O)OCOC(=O)C(C)(C)C)OC(=O)C)C)O)C |
规范 SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=O)C(=O)OCOC(=O)C(C)(C)C)OC(=O)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


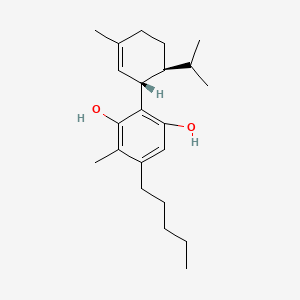
![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)


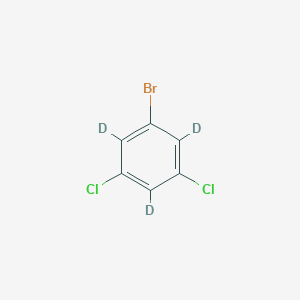
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)

![(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)
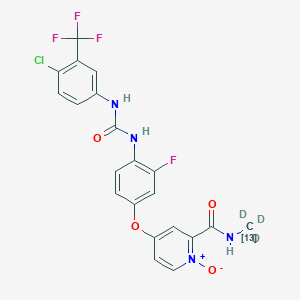


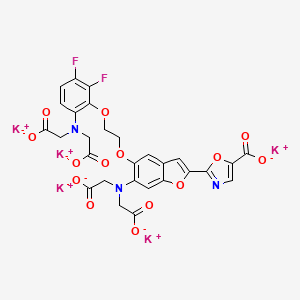
![N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine](/img/structure/B12401977.png)
